Loratadine-d4 Epoxide N-Oxide
Description
Properties
CAS No. |
1794754-14-5 |
|---|---|
Molecular Formula |
C22H23ClN2O4 |
Molecular Weight |
418.91 |
InChI |
InChI=1S/C22H23ClN2O4/c1-2-28-20(26)24-12-9-21(10-13-24)22(29-21)18-8-7-17(23)14-16(18)6-5-15-4-3-11-25(27)19(15)22/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i12D2,13D2 |
InChI Key |
ZPCHCJCBRZXZHY-IDPVZSQYSA-N |
SMILES |
CCOC(=O)N1CCC2(CC1)C3(O2)C4=C(CCC5=C3[N+](=CC=C5)[O-])C=C(C=C4)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Loratadine D4 Epoxide N Oxide
Strategies for Site-Specific Deuterium (B1214612) Incorporation in Loratadine (B1675096) Scaffolds
The introduction of deuterium into the loratadine molecule at specific sites is a critical first step. This is typically achieved through hydrogen isotope exchange (HIE) reactions, which replace hydrogen atoms with deuterium. A prominent strategy for achieving high site-selectivity in complex heterocyclic molecules is the use of transition-metal catalysis.
Iridium(I) N-heterocyclic carbene/phosphine complexes have been effectively used for the C–H activation and subsequent hydrogen isotope exchange on heteroaromatic compounds like quinoline (B57606) N-oxides. thieme-connect.com This methodology is highly relevant to the loratadine scaffold, which contains a pyridine (B92270) ring. The process involves the activation of specific C-H bonds by the iridium catalyst, allowing for the exchange of hydrogen with deuterium from a deuterium source, such as deuterium gas (D₂) or a deuterated solvent. The directing effect of functional groups on the loratadine molecule can guide the catalyst to specific positions, ensuring high levels of deuterium incorporation precisely where desired. For Loratadine-d4 (B602496), the deuteration is targeted at the ethyl group of the piperidine-1-carboxylate moiety.
Key features of this catalytic approach include:
High Selectivity: The catalyst can differentiate between various C-H bonds, enabling deuteration at specific, less reactive positions. thieme-connect.com
Mild Reaction Conditions: The exchange can often be performed under relatively low catalyst loadings and mild temperatures, preserving the integrity of the complex loratadine molecule. thieme-connect.com
High Deuterium Incorporation: This method can achieve high levels of isotopic enrichment, which is crucial for the utility of the labeled compound as an internal standard. thieme-connect.com
Optimized Epoxidation and N-Oxidation Reaction Pathways
Following deuteration, the Loratadine-d4 scaffold undergoes two distinct oxidation reactions: epoxidation of the exocyclic double bond and N-oxidation of the pyridine nitrogen. A significant challenge in this synthetic step is managing the chemoselectivity, as both the alkene and the pyridine nitrogen are susceptible to electrophilic oxidation. nih.gov
The reaction typically employs a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxidizing agent. However, using such reagents non-selectively can lead to a mixture of products, including the desired die-oxidized product, the single N-oxide, and the single epoxide. nih.gov
To overcome this, optimized pathways often rely on catalytic systems that can selectively promote one oxidation over the other or facilitate both. Recent research has demonstrated the use of aspartic acid-containing peptide catalysts to chemo- and enantioselectively N-oxidize loratadine analogs. eventact.comnih.gov While these studies focused on selective N-oxidation, the principles can be adapted to achieve the desired dual oxidation. The synthesis of Loratadine-d4 Epoxide N-Oxide would require reaction conditions that drive the reaction to completion, oxidizing both sites. This can be achieved by using a stoichiometric excess of the oxidizing agent and carefully controlling the reaction temperature and time to maximize the yield of the di-oxidized product while minimizing degradation.
| Oxidation Site | Reagent/Catalyst System | Key Challenge |
| Pyridine Nitrogen | m-CPBA, Peptide Catalysts | Competing epoxidation of the alkene nih.gov |
| Exocyclic Alkene | m-CPBA, other peroxy acids | Competing N-oxidation of the pyridine nih.gov |
Advanced Purification and Isolation Techniques for Deuterated Epoxide N-Oxides
The final product, this compound, is a highly polar molecule due to the presence of both the epoxide and the N-oxide functional groups. researchgate.netresearchgate.net Its purification from the reaction mixture, which may contain unreacted starting materials, single-oxidation products, and reagent byproducts, requires advanced techniques.
Column chromatography is a fundamental technique for purifying such compounds. Given the high polarity of N-oxides, standard silica (B1680970) gel chromatography can be challenging, as the product may adhere strongly to the stationary phase. researchgate.net
Stationary Phase: Normal phase chromatography using silica gel is common. However, for highly polar compounds, reversed-phase chromatography using stationary phases like C18 may be more effective. nih.gov
Mobile Phase: For silica gel chromatography, a gradient elution with a polar solvent system is typically required. A common system involves a mixture of a non-polar solvent like dichloromethane (B109758) (DCM) and a polar solvent like methanol (B129727). The proportion of methanol is gradually increased to elute the highly polar N-oxide product. researchgate.net It is crucial to avoid highly basic mobile phases with silica gel, as they can cause it to dissolve. researchgate.net
High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is often the method of choice. Reversed-phase HPLC methods have been developed for loratadine and its impurities, utilizing columns such as C18 with mobile phases consisting of acetonitrile (B52724) and buffered aqueous solutions. nih.govd-nb.info
Crystallization is a powerful technique for obtaining highly pure solid compounds. This process relies on the differential solubility of the target compound and impurities in a given solvent system.
The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility of the target compound decreases, leading to the formation of a crystalline solid. Impurities, which are present in lower concentrations, tend to remain in the solution. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold. Sometimes a multi-solvent system is required to achieve the desired solubility profile. Metal-induced crystallization is a technique used for metal oxides, but the general principle of using specific conditions to favor the formation of a crystalline phase is broadly applicable in organic chemistry. nih.gov
Assessment of Isotopic Purity and Enrichment in Synthesized Batches
Confirming the isotopic purity and the degree of deuterium enrichment is essential. This is accomplished using a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.org
Mass Spectrometry (MS): High-resolution mass spectrometry is a primary tool for determining isotopic enrichment. nih.govnih.gov The high mass accuracy of instruments like Time-of-Flight (TOF) mass spectrometers allows for the clear resolution of peaks corresponding to the unlabeled compound (d0) and its deuterated isotopologues (d1, d2, d3, d4, etc.). almacgroup.com By integrating the peak areas for each isotopolog, the relative abundance can be calculated, providing a precise measure of the isotopic purity. For example, a batch of this compound would be analyzed to determine the percentage of molecules that are fully deuterated (d4) versus those that are partially (d1, d2, d3) or not at all (d0) deuterated. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides complementary information, confirming the location of the deuterium labels and the structural integrity of the molecule. rsc.org
¹H NMR (Proton NMR): In a ¹H NMR spectrum, the incorporation of deuterium at a specific position results in the disappearance or significant reduction of the corresponding proton signal. This provides a straightforward way to confirm the site of labeling.
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. It can be used quantitatively to determine the deuterium enrichment at specific sites, especially in highly enriched compounds. sigmaaldrich.comrug.nl Advanced 2D NMR techniques, such as ¹H/²H COSY, can be used to precisely correlate proton and deuterium resonances, confirming the exact location of the deuterium labels. rsc.org
The combination of these two techniques provides a comprehensive evaluation of the final product, ensuring both its structural correctness and its isotopic purity. researchgate.net
| Technique | Information Provided | Advantages |
| High-Resolution MS | Isotopic enrichment (% of d0, d1, d2, etc.) nih.govnih.gov | Highly sensitive, requires very little sample, provides precise quantification of isotopologue distribution. nih.gov |
| ¹H NMR | Location of deuterium labels (via signal disappearance) | Confirms site-specificity of the labeling reaction. |
| ²H NMR | Direct observation and quantification of deuterium sigmaaldrich.com | Confirms the presence and can quantify the amount of deuterium at each labeled site. rug.nl |
Rigorous Structural Elucidation and Advanced Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including isotopically labeled compounds like Loratadine-d4 (B602496) Epoxide N-Oxide.
¹H-NMR and ¹³C-NMR for Deuterated Analogues
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the carbon-hydrogen framework of a molecule. In the case of Loratadine-d4 Epoxide N-Oxide, the deuterium (B1214612) labeling introduces specific changes in the NMR spectra compared to its non-deuterated counterpart.
The ¹H-NMR spectrum is expected to show the absence of signals corresponding to the four deuterium atoms, which are typically located on the piperidine (B6355638) ring for related d4-labeled loratadine (B1675096) standards. synzeal.com This absence confirms the successful incorporation of deuterium at specific sites. The remaining proton signals would correspond to the aromatic and other aliphatic protons in the molecule.
In the ¹³C-NMR spectrum, the carbons directly bonded to deuterium atoms (C-D) exhibit a characteristic triplet fine structure due to spin-spin coupling with deuterium (spin I = 1). Furthermore, these carbons and adjacent carbons will show isotopic shifts, typically appearing at a slightly lower chemical shift compared to the corresponding carbons in the non-deuterated compound. gu.se These features provide definitive evidence of the location of deuterium labeling.
Illustrative ¹H-NMR Data Table for this compound: This table is a hypothetical representation based on the known structure and general chemical shift ranges.
| Chemical Shift (δ) ppm (Hypothetical) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.2 - 8.4 | m | 2H | Aromatic Protons (Pyridine ring) |
| 7.1 - 7.5 | m | 3H | Aromatic Protons (Chlorophenyl ring) |
| 4.1 - 4.3 | q | 2H | -OCH₂CH₃ |
| 3.0 - 3.8 | m | 5H | Aliphatic Protons (Piperidine & Benzo-cyclohepta rings) |
| 1.2 - 1.4 | t | 3H | -OCH₂CH₃ |
Illustrative ¹³C-NMR Data Table for this compound: This table is a hypothetical representation. C-D signals would exhibit specific multiplicities and isotopic shifts.
| Chemical Shift (δ) ppm (Hypothetical) | Assignment |
|---|---|
| 165 - 170 | C=O (Carbamate) |
| 120 - 155 | Aromatic & Olefinic Carbons |
| ~61 | -OCH₂CH₃ |
| 30 - 55 | Aliphatic Carbons (including C-D carbons with isotopic shifts) |
| ~14 | -OCH₂CH₃ |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To further confirm the intricate structure and assign all proton and carbon signals unambiguously, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connections between adjacent protons through the carbon skeleton. This would be crucial for assigning the protons on the tricyclic ring system and the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, protons. For this compound, it would definitively link the proton signals to their corresponding carbons, and the absence of cross-peaks would confirm the positions of deuteration. hmdb.ca
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically 2-3 bonds away). This is critical for identifying and connecting molecular fragments, especially around quaternary carbons and heteroatoms. It would be used to confirm the connectivity of the piperidine ring, the tricyclic system, and the carbamate (B1207046) group, as well as the positions of the epoxide and N-oxide functionalities.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Variants
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition and confirming the structure of compounds by providing highly accurate mass measurements.
Exact Mass Determination and Elemental Composition
HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). This high accuracy allows for the calculation of a unique elemental composition. For this compound, the experimentally determined exact mass would be compared to the theoretical exact mass calculated for the formula C₂₂H₁₉D₄ClN₂O₄. A close match confirms the elemental composition and, by extension, the successful incorporation of four deuterium atoms and the addition of two oxygen atoms (for the epoxide and N-oxide) to the loratadine-d4 backbone. The non-deuterated Loratadine Epoxide N-Oxide has a calculated exact mass of 414.1346349 Da. nih.gov
Fragmentation Pattern Analysis (MS/MS) for Structure Confirmation
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (such as the protonated molecule [M+H]⁺) and its fragmentation through collision-induced dissociation (CID) to produce a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure. For N-oxides, a characteristic loss of oxygen ([M+H-16]⁺) is often observed, which can help to distinguish them from hydroxylated isomers. nih.govsciex.com The fragmentation pattern of this compound would be carefully analyzed to confirm the connectivity of the different structural motifs. The fragmentation of the loratadine core typically involves specific cleavages of the tricyclic and piperidine ring systems. researchgate.net
Illustrative MS/MS Fragmentation Data Table for this compound: This table is a hypothetical representation based on known fragmentation pathways of loratadine and related N-oxides.
| Precursor Ion (m/z) | Product Ions (m/z) (Hypothetical) | Plausible Neutral Loss |
|---|---|---|
| 419.9 (for [M+H]⁺) | 403.9 | O (from N-oxide) |
| 373.9 | C₂H₅OH (from carbamate) | |
| 345.9 | C₂H₅OH + CO | |
| 327.9 | C₄H₈NO₂ (piperidine-related fragment) |
Isotope Cluster Analysis for Deuterium Content
The presence of chlorine (with its characteristic ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and the four deuterium atoms in this compound creates a unique and complex isotopic cluster for the molecular ion in the mass spectrum. acs.org The relative intensities of the peaks within this cluster (M, M+1, M+2, etc.) are predictable based on the natural abundance of isotopes (like ¹³C) and the incorporated deuterium. By comparing the experimentally observed isotope pattern with the theoretically calculated pattern for a molecule containing four deuterium atoms and one chlorine atom, the degree of deuteration can be precisely confirmed. This analysis provides a high level of confidence in the isotopic purity of the standard. acs.org
Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups within a molecule by probing their vibrational modes. While experimental spectra for this compound are not available in the reviewed literature, a detailed analysis of its structure allows for the prediction of its key vibrational characteristics. The molecule contains several distinct functional groups: a carbamate, a chloro-substituted aromatic ring, a pyridine (B92270) N-oxide ring, an epoxide ring, and deuterated methylene (B1212753) groups on the piperidine ring.
The introduction of deuterium atoms into the piperidine ring is expected to give rise to C-D stretching vibrations at significantly lower frequencies (typically 2100-2250 cm⁻¹) compared to the C-H stretches (2850-3000 cm⁻¹), providing a clear spectral marker for the deuteration site. The epoxide functional group is anticipated to show characteristic ring vibrations (C-O stretching) in the fingerprint region of the IR spectrum, generally appearing between 810-950 cm⁻¹ and around 1250 cm⁻¹. chemistrytalk.orgresearchgate.net The N-oxide moiety on the pyridine ring introduces a strong N-O stretching vibration, which is typically observed in the 1200-1300 cm⁻¹ range in the IR spectrum. The carbonyl (C=O) stretching of the ethyl carbamate group is expected to produce a very strong and distinct absorption band in the region of 1700-1720 cm⁻¹.
Raman spectroscopy would complement the IR data, particularly for the non-polar bonds. The aromatic C=C stretching vibrations of the benzocycloheptapyridine core would be prominent. Raman is also highly sensitive to symmetric vibrations and homonuclear bonds, making it suitable for analyzing the skeletal framework of the molecule. acs.org Studies on piperidine and its deuterated analogs confirm that C-D vibrations are readily observable in Raman spectra. capes.gov.brunimore.it
Table 1: Expected Infrared (IR) and Raman Vibrational Frequencies for this compound
| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Aromatic Rings | C-H Stretch | 3000 - 3100 | Medium | Strong |
| Aromatic Rings | C=C Stretch | 1400 - 1600 | Medium-Strong | Strong |
| Carbamate | C=O Stretch | 1700 - 1720 | Strong | Medium |
| Piperidine (Deuterated) | C-D Stretch | 2100 - 2250 | Medium | Medium |
| Piperidine | C-H Stretch | 2850 - 2950 | Medium-Strong | Strong |
| Pyridine N-Oxide | N-O Stretch | 1200 - 1300 | Strong | Weak |
| Epoxide Ring | C-O Stretch / Ring Vibration | 810 - 950, ~1250 | Medium-Strong | Weak |
| Chloroalkane | C-Cl Stretch | 600 - 800 | Medium | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems, or chromophores. The primary chromophore in this compound is the extensive conjugated system of the tricyclic benzocycloheptapyridine core.
The isotopic substitution of hydrogen with deuterium does not alter the electronic structure of the molecule and, therefore, is not expected to cause any significant shift in the UV-Vis absorption maxima. Any observed differences between the spectra of the deuterated and non-deuterated compounds would likely be negligible.
Table 2: Expected Ultraviolet-Visible (UV-Vis) Absorption Properties for this compound
| Property | Expected Value/Characteristic | Rationale |
| Primary Chromophore | Benzocycloheptapyridine System | Fused aromatic rings create an extended π-electron system capable of absorbing UV radiation. |
| Expected λmax | ~260 nm | Based on the λmax of the structurally similar Loratadine N-Oxide (259 nm). nih.gov The N-oxide and epoxide groups modify the electronic environment of the main chromophore. |
| Effect of Deuteration | Negligible | Isotopic substitution does not significantly impact the energy levels of electronic transitions. |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination (if applicable)
X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This technique provides unequivocal information on bond lengths, bond angles, and the absolute configuration of stereocenters.
A search of the Cambridge Structural Database (CSD) and other public scientific literature reveals that no crystal structure has been reported for this compound. The generation of such data would be contingent upon the successful synthesis, purification, and subsequent crystallization of the compound to yield a single crystal of sufficient size and quality for X-ray diffraction analysis.
If such a study were to be performed, it would provide invaluable and unambiguous insights into the molecule's conformation. Key structural features that would be elucidated include the precise geometry and stereochemistry of the newly formed epoxide ring relative to the rest of the molecule, the planarity of the aromatic systems, the conformation of the seven-membered ring, and the chair or boat conformation of the piperidine ring. This data would be instrumental in understanding the steric and electronic consequences of the metabolic transformations leading to this specific derivative.
Development and Validation of Specialized Analytical Methodologies
Advanced Chromatographic Separation Techniques
Advanced chromatographic techniques provide the necessary separation efficiency to resolve Loratadine-d4 (B602496) Epoxide N-Oxide from complex matrices and potential interferences.
UHPLC stands as a primary technique for the analysis of loratadine (B1675096) and its metabolites, including the epoxide N-oxide form. The use of sub-2 µm particle columns in UHPLC systems allows for rapid and high-resolution separations. When analyzing for loratadine and its related substances, UHPLC is often coupled with mass spectrometry, where Loratadine-d4 Epoxide N-Oxide would serve as an ideal internal standard. nih.gov The efficiency of UHPLC is critical in separating the analyte from structurally similar compounds and endogenous matrix components. science.gov
A typical UHPLC method for related compounds involves a reversed-phase column and a mobile phase consisting of an aqueous buffer and an organic modifier, often acetonitrile (B52724) or methanol (B129727), run in a gradient elution mode. nih.govgraphyonline.com
Table 1: Illustrative UHPLC Parameters for the Analysis of Loratadine-Related Compounds
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10-90% B over 5 minutes |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
This table represents a typical starting point for method development and is based on common practices for similar analytes.
Direct analysis of this compound by Gas Chromatography (GC) is not a common practice due to its low volatility and thermal lability. However, GC-MS could be employed for the analysis of volatile degradation products or after a suitable derivatization step to increase volatility and thermal stability. There is limited specific literature on the GC analysis of this particular compound, suggesting that liquid chromatography methods are preferred.
Supercritical Fluid Chromatography (SFC) presents a viable alternative for the separation of complex mixtures and chiral compounds. portico.orgwisc.edu While specific applications for this compound are not extensively documented, SFC's unique selectivity, driven by the use of supercritical carbon dioxide as the primary mobile phase, could offer advantages in resolving it from other metabolites or isomers. nih.gov SFC is particularly noted for its utility in preparative-scale separations to isolate specific compounds. portico.org
The N-oxidation of loratadine and its analogs can introduce a chiral center, leading to the formation of enantiomers. nih.govnih.gov Research has demonstrated that loratadine N-oxide analogs can exist as stable, helically chiral products. nih.govnih.govresearchgate.net This makes chiral separation techniques highly relevant. Asymmetric catalysis has been used to synthesize specific enantiomers of loratadine N-oxide analogs. nih.govnih.gov The biological activity of these enantiomers can differ significantly, underscoring the importance of chiral separation methods to accurately quantify each stereoisomer. nih.govnih.gov Chiral HPLC or SFC with columns containing a chiral stationary phase would be the methods of choice for such separations.
State-of-the-Art Mass Spectrometric Detection Strategies
Mass spectrometry is the cornerstone of sensitive and selective detection of this compound, especially in its role as an internal standard.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for the quantification of loratadine and its metabolites in biological matrices. graphyonline.comnih.gov The deuterated internal standard, this compound, is added to samples to correct for matrix effects and variations in sample processing and instrument response. vulcanchem.com
The analysis is typically performed in the Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. graphyonline.com In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
For loratadine, precursor-to-product ion transitions such as m/z 383 → 337 are commonly monitored. graphyonline.com For its deuterated analog, a corresponding mass shift would be observed. For instance, a deuterated loratadine (Loratadine-d5) has been documented with a transition of m/z 388 → 342. graphyonline.com While the exact transitions for this compound would need to be determined experimentally, they would be based on its specific molecular weight and fragmentation pattern. The N-oxide functionality can sometimes lead to a characteristic neutral loss of oxygen ([M+H-16]+) under certain ionization conditions, which can be a useful diagnostic tool. researchgate.net
Table 2: Representative MS/MS Parameters for Loratadine Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Loratadine | 383 | 337 | 25 |
This table is based on published methods for loratadine and its deuterated standard and serves as a guide for the analysis of related compounds. graphyonline.com
Quadrupole Time-of-Flight (Q-TOF) and Orbitrap for High Resolution and Accuracy
High-resolution mass spectrometry (HRMS) is crucial for the unambiguous identification and quantification of this compound, especially in complex matrices. Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers are at the forefront of this analytical challenge, offering exceptional mass accuracy and resolving power.
Q-TOF mass spectrometry combines a quadrupole mass analyzer with a time-of-flight mass analyzer. This hybrid setup allows for the selection of a specific precursor ion in the quadrupole and its subsequent high-resolution mass analysis in the TOF section. This is particularly useful for distinguishing between compounds with very similar masses. For instance, studies on related compounds like loratadine metabolites have successfully utilized UHPLC-Q-TOF systems for their detection and characterization. nih.gov The high resolving power of the TOF analyzer is essential for differentiating the target analyte from potential interferences.
Orbitrap mass spectrometry provides ultra-high resolution and mass accuracy, enabling the confident determination of elemental compositions. lcms.cz The principle of the Orbitrap analyzer is based on the electrostatic trapping of ions, which then oscillate with frequencies characteristic of their mass-to-charge ratios. lcms.cz This technology is invaluable for metabolomic studies and can be applied to the analysis of this compound to ensure precise mass measurements, which is critical for its structural elucidation and to avoid misidentification.
The combination of these HRMS techniques with ultra-high-performance liquid chromatography (UHPLC) further enhances selectivity and sensitivity, allowing for the separation of the analyte from its isomers and other structurally related compounds before detection. nih.govscience.gov
Ionization Source Optimization (ESI, APCI) for N-Oxide Derivatives
The choice of ionization source is a critical parameter in the mass spectrometric analysis of N-oxide derivatives like this compound. The two most common atmospheric pressure ionization (API) techniques are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).
Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]+) with minimal fragmentation. researchgate.net This is generally preferred for quantitative analysis as it concentrates the ion signal in a single species. However, N-oxides can exhibit unique behavior under ESI conditions, sometimes forming dimers. researchgate.netnih.gov Studies have shown that for some N-oxide compounds, ESI is the preferred method to avoid in-source degradation (deoxygenation) that can occur with other ionization techniques. researchgate.net
Atmospheric Pressure Chemical Ionization (APCI) is a gas-phase ionization method that is often more suitable for less polar compounds. mdpi.com A key characteristic of APCI analysis of N-oxides is the potential for thermally induced deoxygenation in the heated vaporizer of the source, leading to the observation of a significant [M+H-O]+ ion. researchgate.net This phenomenon can be both a challenge and a diagnostic tool. While it can lead to an underestimation of the actual N-oxide concentration if not properly controlled, the presence of the deoxygenated fragment can help confirm the identity of the N-oxide functionality. researchgate.net The extent of this in-source fragmentation is dependent on various parameters, including the vaporizer temperature and mobile phase composition. nih.gov
Therefore, optimizing the ionization source is a crucial step in method development. This involves a careful evaluation of both ESI and APCI, adjusting parameters such as temperatures, gas flows, and solvent conditions to maximize the signal of the intact molecular ion of this compound while minimizing unwanted fragmentation or dimer formation. nih.gov
Isotope Dilution Mass Spectrometry (IDMS) Principles for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis. This method relies on the use of a stable isotope-labeled internal standard, which in this context would be this compound itself, assuming a non-labeled version is being quantified, or a different isotopologue if quantifying the d4-labeled compound.
The core principle of IDMS is the addition of a known amount of the isotopically labeled standard to the sample before any sample preparation steps. The labeled standard is chemically identical to the analyte and therefore behaves identically during extraction, chromatography, and ionization. The quantification is based on the measured ratio of the signal intensity of the analyte to that of the labeled standard.
Because the ratio is used for quantification, any sample loss during the analytical workflow affects both the analyte and the standard equally, thus canceling out the error. This makes IDMS robust and less susceptible to variations in sample matrix and extraction efficiency. The use of a deuterated standard like Loratadine-d4 is a common practice in IDMS. medchemexpress.com
Method Validation Parameters for Research Applications
For any analytical method to be considered reliable for research applications, it must undergo a thorough validation process. The key parameters for validating a method for the analysis of this compound are outlined below.
Specificity and Selectivity Studies
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Selectivity refers to the ability to distinguish the analyte from other substances in the sample.
In the context of this compound, specificity studies would involve analyzing blank samples and samples spiked with potential interfering compounds, such as loratadine, desloratadine (B1670295), and other related metabolites and impurities. nih.gov The chromatographic method must demonstrate baseline separation of the analyte from these potential interferents. High-resolution mass spectrometry contributes significantly to selectivity by allowing the extraction of a narrow mass window corresponding to the exact mass of the analyte, thereby minimizing the contribution of isobaric interferences.
Linearity and Calibration Range Assessment
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
To assess linearity, a series of calibration standards of this compound at different concentrations are prepared and analyzed. The response (e.g., peak area ratio of analyte to internal standard) is then plotted against the concentration, and a linear regression analysis is performed. A high correlation coefficient (typically >0.99) is required to demonstrate linearity. neuroquantology.comuwaterloo.ca The established calibration range should encompass the expected concentrations of the analyte in the research samples.
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determinations
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) of the analytical signal, with LOD often defined as S/N ≥ 3 and LOQ as S/N ≥ 10. ub.edu Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. The determination of these limits is crucial for understanding the sensitivity of the analytical method and ensuring it is fit for the intended research purpose. For instance, in the analysis of related pharmaceutical compounds, LOQs in the low ng/mL range are often achieved. researchgate.netresearchgate.net
Interactive Data Table: Illustrative Method Validation Parameters
Below is an interactive table summarizing typical validation parameters that would be assessed for an analytical method for this compound.
| Validation Parameter | Typical Acceptance Criteria | Example Finding |
| Specificity/Selectivity | No interfering peaks at the retention time of the analyte in blank samples. | Baseline resolution achieved between this compound and its potential impurities. |
| Linearity (Correlation Coefficient, r²) | r² > 0.99 | 0.999 |
| Calibration Range | Defines the accurate working range of the method. | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 | 1.0 ng/mL |
| Accuracy (% Recovery) | Typically 85-115% | 98.5% - 103.2% |
| Precision (% RSD) | Intra-day and Inter-day RSD < 15% | < 5% |
Accuracy and Precision Evaluation in Complex Matrices
The accuracy and precision are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) prepared in the biological matrix. The results of these analyses are then compared against the nominal concentration. The acceptance criteria for accuracy are generally within ±15% of the nominal value (±20% for the lower limit of quantification), and the precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% for the LLOQ).
While specific data for a method explicitly validating this compound as the primary analyte is not publicly available, the following tables represent typical data that would be generated during the validation of a bioanalytical method using this compound as an internal standard.
Table 1: Intra-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
|---|---|---|---|---|
| Low | 5.0 | 4.8 | 96.0 | 4.5 |
| Medium | 50.0 | 51.2 | 102.4 | 3.2 |
Table 2: Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
|---|---|---|---|---|
| Low | 5.0 | 4.9 | 98.0 | 5.1 |
| Medium | 50.0 | 50.8 | 101.6 | 4.1 |
Robustness and Ruggedness Testing
Robustness and ruggedness are measures of a method's capacity to remain unaffected by small, deliberate variations in method parameters and its reproducibility under different conditions, respectively. These tests are crucial to ensure that the method is reliable for routine use in different laboratories or by different analysts.
Robustness is typically assessed by introducing minor changes to key analytical parameters, such as the mobile phase composition, flow rate, column temperature, and pH. The impact of these variations on the analytical results is then evaluated.
Ruggedness, on the other hand, is evaluated by comparing results obtained by different analysts, using different instruments, or on different days. This demonstrates the transferability and reliability of the method.
The following tables illustrate the types of parameters that would be tested and the expected outcomes for a robust and rugged method involving this compound.
Table 3: Robustness Testing Parameters and Results
| Parameter | Variation | Impact on Results (CV%) |
|---|---|---|
| Mobile Phase Composition | ± 2% organic phase | < 2.0 |
| Flow Rate | ± 5% | < 1.5 |
| Column Temperature | ± 2°C | < 2.5 |
Table 4: Ruggedness Testing Results
| Condition | Analyst 1 (CV%) | Analyst 2 (CV%) | Instrument 1 (CV%) | Instrument 2 (CV%) |
|---|
Investigation of Metabolic Pathways and Biotransformation Non Human Systems
In Vitro Hepatic Microsomal Metabolism Studies
Hepatic microsomes are a critical in vitro tool for studying drug metabolism, as they contain a high concentration of drug-metabolizing enzymes. Studies using liver microsomes from various animal species have been instrumental in elucidating the enzymatic pathways responsible for the biotransformation of loratadine (B1675096), particularly the formation of its epoxide and N-oxide derivatives.
The initial and most significant metabolic step for loratadine is its conversion to desloratadine (B1670295) (DL), also known as descarboethoxyloratadine (DCL). researchgate.netnih.gov This reaction is primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. researchgate.netnih.gov In vitro studies with human liver microsomes have identified CYP3A4 and CYP2D6 as the principal enzymes responsible for this conversion. researchgate.netnih.govkarger.com The reaction is NADPH-dependent and is not inhibited by esterase inhibitors, confirming its reliance on CYP-mediated oxidation. nih.govkarger.com
Further research has revealed the involvement of a broader range of CYP isoforms. In addition to CYP3A4 and CYP2D6, studies have demonstrated that CYP1A1 and CYP2C19 also play significant roles, with minor contributions from CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP3A5. researchgate.netnih.govingentaconnect.comresearchgate.net These subsequent enzymatic reactions lead to further oxidation, including hydroxylation and N-oxidation, of both the parent loratadine molecule and its primary metabolite, desloratadine. researchgate.netresearchgate.netnih.gov The formation of N-oxide metabolites, such as the pyridine-N-oxide derivative of desloratadine observed in male rats, is a direct result of this oxidative activity. researchgate.netnih.gov
| CYP Isoform | Role in Loratadine Metabolism | Key Findings |
|---|---|---|
| CYP3A4 | Major role in formation of Desloratadine (DL). nih.govkarger.com | Activity is highly correlated with testosterone (B1683101) 6β-hydroxylation. nih.gov Inhibition by ketoconazole (B1673606) significantly reduces DL formation. internationalscholarsjournals.com |
| CYP2D6 | Major role in formation of Desloratadine (DL). nih.govkarger.com | Activity is correlated with dextromethorphan (B48470) O-demethylation. nih.gov Inhibition by quinidine (B1679956) reduces DL formation. internationalscholarsjournals.com |
| CYP1A1 | Catalyzes metabolism, including conversion to DL and subsequent hydroxylation. researchgate.netingentaconnect.com | Demonstrated activity in incubations with cDNA-expressed recombinant human P450 enzymes. ingentaconnect.com |
| CYP2C19 | Catalyzes metabolism, including conversion to DL and subsequent hydroxylation. researchgate.netingentaconnect.com | Contribution to the formation of the major circulating metabolite DL appears to be minor in humans. researchgate.netnih.gov |
| Other CYPs (1A2, 2B6, 2C8, 2C9, 3A5) | Lesser extent of involvement in loratadine metabolism. researchgate.netnih.govingentaconnect.com | These isoforms contribute to the overall biotransformation, including the generation of hydroxylated loratadine. ingentaconnect.com |
While Cytochrome P450 enzymes are central to many oxidative reactions, Flavin-Containing Monooxygenases (FMOs) represent another important class of enzymes involved in the metabolism of xenobiotics. FMOs are non-heme monooxygenases that primarily catalyze the oxygenation of soft nucleophilic heteroatoms, particularly nitrogen and sulfur. nih.gov
The N-oxidation of cyclic and acyclic secondary amines is a reaction predominantly catalyzed by FMO enzymes. nih.gov In the context of loratadine metabolism, N-oxide metabolites have been identified, notably a pyridine-N-oxide derivative of desloratadine found in male rats. researchgate.netnih.govresearchgate.net Although specific studies definitively assigning this N-oxidation step to FMOs in loratadine metabolism are not detailed in the provided sources, the known function of the FMO system makes it a likely contributor to this pathway. FMOs often work in concert with CYPs, and their involvement is crucial for the complete metabolic profiling of nitrogen-containing compounds like loratadine and its derivatives.
The formation of an epoxide is a potential metabolic pathway for compounds with aromatic or unsaturated aliphatic structures when subjected to CYP-mediated oxidation. The compound name "Loratadine-d4 Epoxide N-Oxide" suggests that an epoxide intermediate is formed. Once formed, these epoxide rings, which can be reactive and potentially toxic, are often hydrolyzed by microsomal epoxide hydrolase (mEH). wikipedia.org
Microsomal epoxide hydrolase is an enzyme primarily located in the endoplasmic reticulum that catalyzes the addition of water to an epoxide, converting it into a less reactive trans-dihydrodiol. wikipedia.orgwikipedia.org This enzymatic action is a critical detoxification pathway. wikipedia.org Therefore, if loratadine undergoes epoxidation on one of its ring structures, mEH would play an essential role in the subsequent biotransformation and detoxification of this epoxide intermediate, preventing it from binding to cellular macromolecules. Studies have shown mEH is required for the metabolic processing of epoxides from other chemical carcinogens. nih.gov
Studies in Non-Human Cellular and Subcellular Models (e.g., hepatocytes, cell lines)
To gain a more integrated understanding of metabolism, researchers utilize cellular models like hepatocytes, which contain a full complement of Phase I and Phase II metabolic enzymes. These models allow for the study of complex metabolic pathways and species-specific differences.
Studies in animal models have shown that loratadine is extensively metabolized, with over 50 metabolites profiled in species such as mice, rats, and monkeys. researchgate.netnih.gov The primary biotransformation across these species involves the initial decarboethoxylation to form desloratadine (DL), which then undergoes further oxidation (hydroxylation and N-oxidation) and subsequent glucuronidation. researchgate.netnih.gov
In male rat plasma, a major circulating metabolite is a derivative of desloratadine where the piperidine (B6355638) ring has been aromatized and then oxidized to a pyridine-N-oxide. researchgate.netnih.gov This highlights N-oxidation as a significant metabolic pathway in this species. Other identified metabolites result from the hydroxylation of desloratadine, such as 5-Hydroxy-desloratadine, which was found to be the major fecal metabolite across mice, rats, and monkeys. researchgate.netnih.gov Hepatocyte spheroid cultures have also been effective in generating these varied metabolites. nih.govtandfonline.com
| Metabolic Pathway | Resulting Metabolite Type | Species/Model Observed |
|---|---|---|
| Decarboethoxylation | Desloratadine (DL) | Mice, Rats, Monkeys researchgate.netnih.gov |
| Aromatization & N-Oxidation | Pyridine-N-Oxide of DL derivative | Male Rats (major circulating metabolite) researchgate.netnih.govnih.gov |
| Hydroxylation | 5-Hydroxy-desloratadine | Mice, Rats, Monkeys (major fecal metabolite) researchgate.netnih.gov |
| Hydroxylation & Glucuronidation | Glucuronide conjugate of hydroxylated Loratadine | Mice, Male Monkeys (major circulating metabolite) researchgate.netnih.gov |
| Pyridine (B92270) Oxidation & Glucuronidation | Glucuronide of oxidized pyridine moiety | Female Monkeys (major circulating metabolite) researchgate.netnih.gov |
Significant quantitative differences in metabolism exist between species and even between genders within a species. researchgate.netnih.govtandfonline.com
Rat vs. Monkey: The metabolic profile of loratadine differs notably between rats and monkeys. In male rats, the primary circulating metabolite is the pyridine-N-oxide of a desloratadine derivative. researchgate.netnih.govnih.gov In contrast, the major circulating metabolite in male monkeys is a glucuronide conjugate of an aliphatically hydroxylated loratadine. researchgate.netnih.gov In female monkeys, the major metabolite is formed through oxidation of the pyridine moiety followed by glucuronidation. researchgate.netnih.gov
Gender Differences in Rats: A pronounced gender difference is observed in rats. Male rats produce high levels of the pyridine-N-oxide metabolite, whereas female rats show much lower levels of this N-oxide. researchgate.netnih.govnih.gov Conversely, the relative amount of desloratadine (DL) is significantly higher in the plasma of female rats compared to male rats. researchgate.netnih.govtandfonline.com
These species- and gender-specific variations are also recapitulated in advanced in vitro models. Hepatocyte spheroid cultures have successfully demonstrated these inter-species differences, for instance, by forming 3-hydroxydesloratadine (B129375) and its glucuronide in human spheroids but not in rat spheroids, which is consistent with in vivo data. nih.govtandfonline.comnih.gov
Preclinical In Vivo Biotransformation (Animal Models)
The biotransformation of loratadine, a long-acting antihistamine, has been evaluated in several non-human preclinical models. These studies are crucial for understanding the metabolic fate of the drug, identifying major metabolites, and assessing potential species-specific differences in metabolic pathways. In vivo studies in animal models have demonstrated that loratadine undergoes extensive first-pass metabolism. biomolther.orgresearchgate.net The primary biotransformation pathways involve decarboethoxylation, oxidation (such as hydroxylation and N-oxidation), and subsequent glucuronidation. researchgate.netnih.gov
Studies involving the oral administration of radiolabeled loratadine ([¹⁴C]LOR) to mice, rats, and monkeys have shown that radioactivity is primarily eliminated in the feces. researchgate.netnih.gov Analysis of urine, bile, and feces has revealed complex metabolite profiles, with notable quantitative differences between species and genders. researchgate.net
In all species studied, the initial and primary metabolic step is the conversion of loratadine to its pharmacologically active metabolite, desloratadine (DL). researchgate.netnih.gov This is followed by a variety of phase I and phase II reactions. Qualitatively similar metabolite profiles were observed in the urine and bile of mice, rats, and monkeys, with characterized metabolites resulting from the biotransformation of loratadine to DL, hydroxylation of DL, and subsequent glucuronide conjugation. researchgate.netnih.gov Across all three species, 5-Hydroxy-desloratadine was identified as the major fecal metabolite. researchgate.netnih.gov
Significant species and gender differences have been observed in circulating metabolites. For instance, the major circulating metabolite in male rats is a derivative of desloratadine where the piperidine ring has been aromatized and oxidized to a pyridine-N-oxide. researchgate.netnih.govnih.gov This pyridine-N-oxide metabolite is present at much lower levels in female rat plasma. researchgate.netnih.gov In contrast, the major circulating metabolite in both male and female mice, as well as in male monkeys, is a glucuronide conjugate of an aliphatically hydroxylated loratadine. researchgate.netnih.gov In female monkeys, the primary circulating metabolite is formed through the oxidation of the pyridine moiety followed by glucuronidation. researchgate.netnih.gov
Table 1: Summary of Major Loratadine Metabolites in Animal Models
| Species | Gender | Primary Excretion Route | Major Metabolites | Key Findings |
|---|---|---|---|---|
| Mouse | Male & Female | Feces | Glucuronide conjugate of aliphatic hydroxylated Loratadine (circulating); 5-Hydroxy-desloratadine (fecal) | Extensive metabolism with qualitatively similar profiles to other species. researchgate.netnih.gov |
| Rat | Male | Feces | Desloratadine pyridine-N-oxide (circulating); 5-Hydroxy-desloratadine (fecal) | Gender-specific formation of pyridine-N-oxide metabolite is prominent in males. researchgate.netnih.govnih.gov |
| Rat | Female | Feces | Desloratadine (higher relative amount than males); 5-Hydroxy-desloratadine (fecal) | Lower levels of the pyridine-N-oxide metabolite compared to males. researchgate.netnih.gov |
| Monkey | Male | Feces | Glucuronide conjugate of aliphatic hydroxylated Loratadine (circulating); 5-Hydroxy-desloratadine (fecal) | Similar circulating metabolite to mice. researchgate.netnih.gov |
| Monkey | Female | Feces | Glucuronide of an oxidized pyridine moiety metabolite (circulating); 5-Hydroxy-desloratadine (fecal) | Different major circulating metabolite compared to male monkeys. researchgate.netnih.gov |
The substitution of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612), is a strategy used in drug development to improve pharmacokinetic properties. nih.gov This modification, known as deuteration, can significantly impact a drug's metabolic stability by altering the rate of metabolic reactions that involve the cleavage of a carbon-hydrogen (C-H) bond. juniperpublishers.com
The C-D bond is stronger than the C-H bond, meaning it has a higher activation energy for cleavage. bioscientia.de Consequently, metabolic processes catalyzed by enzymes like cytochrome P450, which often involve breaking C-H bonds, can be slowed down when deuterium is present at the site of metabolism. juniperpublishers.com This phenomenon is known as the deuterium kinetic isotope effect. The primary effect of deuteration is often a reduced rate of systemic clearance, which can increase the biological half-life of the compound. juniperpublishers.combioscientia.de
Deuteration can lead to several outcomes regarding metabolic stability:
Increased Half-Life: By reducing the rate of metabolism, deuteration can prolong the exposure to the parent drug. juniperpublishers.com
Metabolic Switching: If a molecule has multiple sites of metabolism, slowing down metabolism at a deuterated position can shift the metabolic process to other, non-deuterated sites. nih.govjuniperpublishers.com This can alter the ratio of metabolites formed. juniperpublishers.com
Reduced Formation of Undesirable Metabolites: In some cases, metabolic shunting can decrease the formation of toxic or undesirable metabolites, potentially improving the safety profile of a drug. juniperpublishers.com
Importantly, the metabolites formed from a deuterated drug are generally identical to those of the non-deuterated version, with the only difference being the presence of deuterium. juniperpublishers.com Deuteration is not known to create novel metabolic pathways that are absent for the original hydrogen-containing analogue. juniperpublishers.com While the effects of deuteration can be significant, they are often difficult to predict and can vary greatly depending on the specific compound and the position of deuteration. juniperpublishers.com
Table 2: Potential Effects of Deuteration on Metabolic Stability
| Parameter | Effect of Deuteration | Underlying Mechanism |
|---|---|---|
| Rate of Metabolism | Can be decreased | Higher bond energy of C-D versus C-H bond (Kinetic Isotope Effect). juniperpublishers.combioscientia.de |
| Biological Half-Life | Can be increased | Slower systemic clearance due to reduced metabolic rate. juniperpublishers.com |
| Metabolite Profile | Ratios of metabolites may be altered ("metabolic switching"). | Slower metabolism at the deuterated site may cause enzymes to act on alternative, non-deuterated sites. nih.govjuniperpublishers.com |
| Formation of New Metabolites | Not expected | Metabolites are typically the same as the non-deuterated analogue, just containing deuterium. juniperpublishers.com |
Degradation Pathways and Chemical Stability Profiling
Comprehensive Forced Degradation Studies
Forced degradation studies, or stress testing, aim to identify potential degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods. The following sections describe the probable degradation behavior of Loratadine-d4 (B602496) Epoxide N-Oxide under various stress conditions.
Hydrolysis involves the reaction of a substance with water, which can be catalyzed by acidic or basic conditions. The epoxide ring is the most susceptible functional group in Loratadine-d4 Epoxide N-Oxide to hydrolytic degradation due to its inherent ring strain.
Acidic Conditions: Under acidic conditions (e.g., using 0.1 N HCl), the epoxide oxygen is first protonated, making it a better leaving group. This is followed by a nucleophilic attack by a water molecule. The ring-opening is anticipated to proceed via an SN1-like mechanism, where the nucleophile attacks the more substituted carbon atom of the epoxide. This would result in the formation of a trans-diol.
Basic Conditions: In basic media (e.g., using 0.1 N NaOH), the degradation mechanism involves a direct SN2 nucleophilic attack by a hydroxide ion on one of the carbon atoms of the epoxide ring. Due to steric hindrance, the attack would preferentially occur at the less substituted carbon atom, leading to the formation of the corresponding trans-diol. Studies on the parent drug, Loratadine (B1675096), show it undergoes hydrolysis of its ethyl carbamate (B1207046) group under alkaline conditions to form a carboxylic acid derivative researchgate.net.
Neutral Conditions: In neutral water, the rate of hydrolysis is generally much slower compared to acidic or basic conditions. However, over extended periods or at elevated temperatures, slow degradation via epoxide ring-opening can still occur.
The N-oxide functionality is generally stable to hydrolysis under these conditions.
Oxidative degradation is typically investigated using reagents like hydrogen peroxide (H₂O₂). The this compound molecule contains two sites susceptible to redox reactions: the N-oxide and potentially other parts of the heterocyclic core.
The N-oxide group can be reduced to the corresponding pyridine (B92270) under certain reducing conditions, though this is less likely in a standard oxidative stress test. The parent drug's active metabolite, desloratadine (B1670295), has been shown to degrade significantly under oxidative stress nih.govnih.gov. It is plausible that the tricyclic ring system of this compound could undergo further oxidation, potentially leading to the formation of various hydroxylated or ring-opened products. The presence of metal ions could catalyze such oxidative processes.
Photostability testing exposes the drug substance to light sources specified by ICH guideline Q1B. The parent compound, Loratadine, and its metabolite, desloratadine, are reported to be largely stable under photolytic stress conditions nih.govneuroquantology.com. Given that the core chromophore system is responsible for absorbing light, it is anticipated that this compound would exhibit similar photostability and not undergo significant degradation when exposed to UV or visible light.
Identification and Characterization of Degradation Products
While specific degradation products for this compound have not been reported, hypothetical products can be proposed based on the mechanisms described above. The primary techniques for identifying and characterizing such products would be Liquid Chromatography-Mass Spectrometry (LC-MS) for mass determination and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
Table 1: Hypothetical Degradation Products of this compound
| Stress Condition | Probable Degradation Pathway | Hypothetical Degradation Product(s) |
|---|---|---|
| Acidic/Basic Hydrolysis | Epoxide ring-opening | Loratadine-d4-diol N-Oxide |
| Oxidative Stress | Further oxidation of the ring system | Various hydroxylated derivatives |
| Reductive Stress | N-Oxide reduction | Loratadine-d4 Epoxide |
Mechanistic Elucidation of Epoxide Ring Opening and N-Oxide Reduction
The key degradation pathways would involve the chemically reactive epoxide and N-oxide moieties.
Epoxide Ring Opening: The mechanism of epoxide ring-opening is highly dependent on the pH of the environment.
Acid-Catalyzed Mechanism: In an acidic medium, the reaction begins with the protonation of the epoxide oxygen. This enhances the electrophilicity of the epoxide carbons and creates a better leaving group. The subsequent nucleophilic attack by water occurs at the more sterically hindered carbon, proceeding through a transition state with significant carbocation character. This results in a trans-1,2-diol.
Base-Catalyzed Mechanism: Under basic conditions, a strong nucleophile (e.g., OH⁻) directly attacks one of the epoxide carbons via a classic SN2 mechanism. This attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack. The attack preferentially happens at the less sterically hindered carbon atom, again yielding a trans-1,2-diol.
N-Oxide Reduction: While not a typical forced degradation pathway, the reduction of the N-oxide is a characteristic reaction of this functional group. This transformation can be achieved in a laboratory setting using various reducing agents, such as trivalent phosphorus compounds (e.g., triphenylphosphine) or certain metals. The mechanism involves the deoxygenation of the N-oxide, restoring the lone pair of electrons to the nitrogen atom and regenerating the parent pyridine ring system. This pathway is important for confirming the presence of the N-oxide group during characterization.
Kinetic Studies of Degradation Processes
Forced degradation studies are a common approach to investigate the chemical stability of pharmaceutical compounds. These studies involve subjecting the compound to stress conditions such as heat, light, humidity, and different pH values (acidic and alkaline hydrolysis) to accelerate its degradation. The rate of degradation is then monitored over time to determine the kinetics of the process.
Research on the thermal degradation of Loratadine in a nitrogen atmosphere has shown that the decomposition primarily occurs in a single step within the temperature range of 200–400°C. researchgate.net The activation energy (Ea) for this solid-state decomposition was calculated to be 91±1 kJ mol–1. researchgate.net Such studies are instrumental in determining the stability of a drug substance under various temperature conditions.
In studies concerning the degradation of Desloratadine, it was found to be highly unstable under dry heat, followed by oxidative and basic conditions. nih.gov Acidic, neutral, and photolytic conditions did not cause notable degradation. nih.gov The application of kinetic studies in this context helps to elucidate the mechanism of degradation and to determine the order of the reaction, the rate of reaction, and the half-life of the compound under specific stress conditions. nih.gov
The degradation of Loratadine has also been investigated in aqueous environments under different oxidative methods. nih.govproquest.com For instance, the combination of UV light and sodium hypochlorite (NaClO) has been shown to be highly effective in degrading Loratadine. nih.govproquest.com Under UV irradiation alone at a pH of 7, the degradation efficiency of Loratadine was found to be above 77% within 150 seconds. nih.gov
The following interactive data table summarizes the findings from forced degradation studies conducted on Loratadine, which can be used to infer the potential stability of this compound.
Interactive Data Table: Summary of Loratadine Forced Degradation Studies
| Stress Condition | Reagent/Method | Observation | Percentage of Degradation | Reference |
| Acidic Hydrolysis | 0.1–1M HCl | Degradation observed | Data not specified | ekb.eg |
| Alkaline Hydrolysis | 0.1–1M NaOH | Formation of an acid derivative | Data not specified | ekb.egnih.gov |
| Oxidative | Not specified | Desloratadine is highly susceptible to oxidation | Data not specified | scholarsresearchlibrary.com |
| Thermal | Dry Heat | Desloratadine is extremely unstable | Data not specified | nih.gov |
| Photolytic | UV Irradiation | Degradation efficiency > 77% at 150s (pH 7) | >77% | nih.govproquest.com |
| Combined | UV-NaClO | Increased degradation with increased pH | 33% to 85% (pH 3 to 10) | proquest.com |
It is important to note that the presence of the epoxide and N-oxide functional groups, as well as the deuterium (B1214612) labeling in this compound, could influence its degradation kinetics compared to Loratadine. The epoxide ring, for example, is susceptible to hydrolysis under both acidic and basic conditions. The N-oxide group can also affect the electronic properties of the molecule and its susceptibility to oxidation and reduction. Therefore, while the data on Loratadine provides a foundational understanding, dedicated kinetic studies on this compound are necessary for a precise characterization of its stability profile.
Applications As a Reference Standard and Impurity Marker in Pharmaceutical Research
Utilization as a Stable-Labeled Internal Standard in Bioanalytical Method Development
In bioanalytical chemistry, particularly in pharmacokinetic and drug metabolism studies, the accurate quantification of analytes in complex biological matrices like plasma or urine is paramount. The use of a stable-isotope-labeled internal standard (SIL-IS) is the preferred approach for liquid chromatography-mass spectrometry (LC-MS) methods. wuxiapptec.comnih.gov A SIL-IS is a form of the analyte where several atoms have been replaced with heavier stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). wuxiapptec.com
Loratadine-d4 (B602496) Epoxide N-Oxide serves as an ideal SIL-IS for the quantification of its non-labeled counterpart, Loratadine (B1675096) Epoxide N-Oxide. The key advantages of using a SIL-IS include:
Similar Physicochemical Properties: Because the deuterium substitution has a minimal effect on chemical properties, Loratadine-d4 Epoxide N-Oxide behaves almost identically to the actual analyte during sample extraction, handling, and chromatographic separation. wuxiapptec.comnih.gov This ensures that any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard.
Correction for Matrix Effects: In LC-MS analysis, co-eluting substances from the biological matrix can either suppress or enhance the ionization of the analyte, leading to inaccurate measurements. wuxiapptec.com Since the SIL-IS has nearly the same retention time and ionization characteristics as the analyte, it experiences the same matrix effects, allowing for reliable correction and highly accurate quantification. wuxiapptec.com
Improved Precision and Accuracy: By normalizing the analyte's response to the internal standard's response, a SIL-IS corrects for variability in injection volume and instrument performance, significantly enhancing the precision, accuracy, and robustness of the bioanalytical method. wuxiapptec.com
The development of bioanalytical methods for loratadine and its metabolites often involves monitoring specific mass transitions (Multiple Reaction Monitoring, MRM) to ensure selectivity. researchgate.netgraphyonline.com The mass difference provided by the four deuterium atoms in this compound allows its signal to be clearly distinguished from the unlabeled analyte in the mass spectrometer, preventing cross-talk or interference. wuxiapptec.com
Table 1: Bioanalytical Method Parameters This interactive table summarizes typical parameters in method development where a stable-labeled internal standard like this compound is crucial.
| Parameter | Role of this compound | Rationale and Benefit |
|---|---|---|
| Quantification | Serves as the internal standard for Loratadine Epoxide N-Oxide. | The analyte-to-IS peak area ratio is used to construct the calibration curve, ensuring accuracy. oup.com |
| Extraction Recovery | Tracks analyte loss during sample preparation (e.g., LLE, SPE). | Since its recovery rate is nearly identical to the analyte's, it provides a reliable correction factor. nih.gov |
| Matrix Effect | Compensates for ion suppression or enhancement from biological components. | Co-elutes with the analyte, experiencing identical matrix effects for effective normalization. wuxiapptec.com |
| Chromatographic Retention | Verifies retention time consistency. | A slight shift in retention time from the unlabeled analyte can occur due to the deuterium, but it remains consistent and predictable. nih.gov |
Role in Impurity Profiling and Process-Related Impurity Identification in Pharmaceutical Manufacturing
Regulatory bodies worldwide require rigorous control over impurities in active pharmaceutical ingredients (APIs). scialert.netscialert.net Impurity profiling—the identification, characterization, and quantification of each impurity in the API—is a mandatory part of the drug development and manufacturing process. scribd.com Impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the API over time (degradants). apexvia.com
Loratadine Epoxide N-Oxide is a potential impurity that can be formed through oxidative processes during the synthesis or storage of loratadine. The identification and control of such impurities are critical. This compound is used as a reference marker in this context. Its applications include:
Peak Identification: In complex chromatograms of loratadine bulk drug, an unknown peak can be tentatively identified as Loratadine Epoxide N-Oxide by spiking the sample with the high-purity this compound standard. The deuterated standard will have a nearly identical retention time but a different mass, confirming the identity of the impurity via LC-MS analysis.
Accurate Quantification: Once identified, the impurity must be quantified to ensure it does not exceed established safety thresholds. This compound serves as an ideal internal standard for developing a validated analytical method to precisely measure the concentration of the Loratadine Epoxide N-Oxide impurity in batches of the loratadine API.
Forced Degradation Studies: This compound can be used in forced degradation studies, where the drug substance is exposed to harsh conditions (e.g., oxidation, heat, light) to identify potential degradation products. By using this compound as a standard, analysts can confirm if this specific species is formed under oxidative stress.
The presence of impurities can impact the efficacy and safety of the final pharmaceutical product, making their precise identification and quantification essential. scialert.net
Development and Certification of Reference Materials for Quality Control
Pharmaceutical quality control (QC) relies on the use of well-characterized reference materials to ensure that drug products meet their specifications for identity, strength, quality, and purity. scientificlabs.ievwr.com this compound, when synthesized to a high degree of purity and thoroughly characterized, can be established as a certified reference material (CRM).
The process of certifying a reference material involves:
Unambiguous Structural Confirmation: Using techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the chemical structure. scialert.net
Purity Determination: Assessing purity using multiple analytical techniques, such as High-Performance Liquid Chromatography (HPLC) with different detection methods, to identify and quantify any other impurities present.
Traceability and Certification: Certified reference materials are often produced under stringent quality systems like ISO 17034 and ISO/IEC 17025, ensuring traceability to national or international standards. scientificlabs.ielgcstandards.com
As a CRM, this compound is used by QC laboratories to calibrate analytical instruments and validate analytical methods used for routine testing of loratadine API and finished products. scientificlabs.ie This ensures that the methods used are accurate, precise, and suitable for their intended purpose of monitoring impurity levels.
Application in Quantitative Analytical Research for Loratadine and its Metabolites
Beyond routine QC, this compound is a valuable tool in quantitative analytical research focused on understanding the metabolism of loratadine. Loratadine undergoes extensive metabolism in the body, with desloratadine (B1670295) being a major active metabolite. oup.comnih.gov However, minor metabolic pathways, including oxidation, can also occur.
The use of this compound allows researchers to:
Develop highly sensitive and selective LC-MS/MS methods to search for and quantify trace levels of the Loratadine Epoxide N-Oxide metabolite in biological samples from preclinical and clinical studies. acs.org
Investigate the potential for drug-drug interactions that may affect oxidative metabolic pathways.
The high sensitivity of modern mass spectrometry makes it possible to detect metabolites that are present at very low concentrations. researchgate.netnih.gov The availability of a stable-isotope-labeled standard like this compound is critical for obtaining reliable quantitative data in such research. scientificlabs.ie
Future Research Directions and Methodological Innovations
Development of Novel Spectroscopic and Chromatographic Approaches for Ultra-Trace Analysis
The quantitative analysis of complex molecules like Loratadine-d4 (B602496) Epoxide N-Oxide, especially in biological matrices, requires highly sensitive and selective analytical methods. Future research will likely focus on pushing the limits of detection to the ultra-trace level.
Advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are central to this effort. While existing methods can simultaneously determine loratadine (B1675096) and its primary metabolite, descarboethoxyloratadine (DCL), with a lower limit of quantification (LLOQ) of 0.10 ng/ml, future methods will need to achieve even greater sensitivity for minor metabolites. nih.gov The development of methods using gradient ion-pair reversed-phase high-performance liquid chromatography (RP-HPLC) has already proven effective in separating loratadine from eight of its structurally related compounds in under 20 minutes, demonstrating the power of chromatographic innovation. researchgate.net
Future approaches could involve:
Micro or Nano-LC Systems: Miniaturized chromatography systems reduce solvent consumption and can enhance sensitivity by producing more concentrated eluent streams for the mass spectrometer.
Advanced Mass Spectrometry: The use of high-resolution mass spectrometry (HRMS), such as Orbitrap or time-of-flight (TOF) analyzers, can provide superior selectivity and the ability to perform retrospective analysis of data for previously unknown metabolites. A general unknown screening (GUS) strategy using a hybrid linear ion trap-triple quadrupole mass spectrometer has already successfully identified 17 phase I metabolites of loratadine in a single injection. nih.gov
Novel Sample Preparation: Solid-phase extraction (SPE) is a common technique, but future research could explore more advanced and selective extraction phases, such as molecularly imprinted polymers (MIPs) designed to specifically bind Loratadine-d4 Epoxide N-Oxide. researchgate.netmdpi.com Chemical derivatization could also be employed to introduce fluorophores or easily ionizable groups to enhance detection. mdpi.com
Capillary Electrophoresis (CE): CE offers a different selectivity compared to HPLC and is a complementary technique for impurity profiling. ceu.es While its precision can sometimes be lower than HPLC, its low consumption of reagents makes it a cost-effective tool, particularly for stability studies. ceu.es
Table 1: Comparison of Current and Future Analytical Techniques for Trace Analysis
| Feature | Current Method (LC-MS/MS) nih.gov | Future Approach (Nano-LC-HRMS) |
|---|---|---|
| Limit of Quantification | ~0.1 ng/mL | Potentially < 0.01 ng/mL |
| Selectivity | High (Multiple Reaction Monitoring) | Very High (Accurate Mass) |
| Sample Volume | Microliters | Nanoliters |
| Data Acquisition | Targeted (Known Analytes) | Untargeted (Unknowns Screening) |
| Throughput | Moderate | Moderate to High |
Advanced Computational Modeling for Predicting Metabolic and Degradation Pathways
In silico, or computational, methods are becoming indispensable for predicting the metabolic fate of drug candidates before costly and time-consuming experimental studies are conducted. cam.ac.uk For a molecule like this compound, computational models can predict its formation from the parent drug and its subsequent degradation pathways.
Loratadine metabolism is complex, involving multiple cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2D6, CYP1A1, and CYP2C19. researchgate.netdrugbank.com Computational tools can model the interaction of loratadine and its derivatives with the active sites of these enzymes to predict sites of metabolism (SoMs). acs.org
Future research directions include:
Machine Learning and Deep Learning Models: Modern approaches like MetaPredictor use deep language models and prompt engineering to predict metabolites without being restricted by predefined transformation rules, which can limit older systems. oup.com These models can be trained on vast datasets of known metabolic reactions to improve their predictive power for novel compounds.
Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods allow for a highly detailed simulation of the chemical reaction (epoxidation or N-oxidation) within the enzyme's active site. This can provide insights into reaction barriers and the likelihood of different metabolic transformations.
Integrated Systems Biology Approaches: Software platforms like MetaDrug combine rule-based metabolite prediction with extensive databases of protein-xenobiotic interactions and quantitative structure-activity relationship (QSAR) models. researchgate.net This allows for the visualization of entire metabolic networks and helps interpret high-throughput screening data. researchgate.net
Table 2: Overview of Computational Approaches for Metabolism Prediction
| Method | Principle | Application to this compound |
|---|---|---|
| Rule-Based Systems (e.g., SyGMa, Biotransformer) acs.orgoup.com | Applies a library of known biotransformation rules to a substrate structure. | Predicts likely epoxide and N-oxide formation based on established enzymatic reactions. |
| Machine Learning (e.g., SMARTCyP, Xenosite) oup.com | Uses statistical models trained on experimental data to predict sites of metabolism. | Identifies the specific atoms on the loratadine scaffold most likely to undergo epoxidation and N-oxidation. |
| Deep Learning (e.g., MetaPredictor) oup.com | Employs neural networks to learn complex patterns and predict metabolite structures as a sequence translation problem. | Offers a rule-free, end-to-end prediction of this compound and its potential subsequent metabolites. |
| Mechanism-Based (e.g., QM/MM) | Simulates the electronic structure of the active site to model the reaction mechanism. | Elucidates the energetic favorability and specific atomic interactions leading to its formation. |
Mechanistic Studies on the Stereoselectivity of Epoxidation and N-Oxidation
The formation of an epoxide and an N-oxide on the loratadine scaffold introduces new chiral centers, meaning that different stereoisomers can be formed. The biological activity of these isomers can vary significantly. nih.gov Therefore, understanding the mechanisms that control the stereoselectivity of these oxidation reactions is a key area of future research.
Loratadine itself possesses helical chirality due to its non-planar tricyclic ring system. chemrxiv.orgresearchgate.net Recent studies have shown that it is possible to achieve catalytic, asymmetric N-oxidation of loratadine analogs using aspartic acid-containing peptide catalysts. nih.govnih.gov This work provides a foundation for future mechanistic explorations.
Key research questions to be addressed:
Enzyme-Mediated Stereoselectivity: Investigating how different CYP450 isoforms (e.g., CYP3A4 vs. CYP2D6) control the stereochemical outcome of the epoxidation and N-oxidation of the loratadine core. researchgate.net This can be explored using recombinant enzymes and chiral chromatography to separate and quantify the resulting stereoisomers.
Catalyst Development: Expanding on the use of small peptide catalysts for stereoselective synthesis. nih.gov Research could focus on optimizing the peptide sequence to selectively produce a single enantiomer of this compound. This would be invaluable for generating analytical standards for stereospecific metabolic studies.
Computational Docking and Dynamics: Using molecular docking simulations to model how loratadine and its analogs fit into the active sites of both enzymes and synthetic catalysts. nih.gov These models can help explain the observed stereoselectivity and guide the design of new, more selective catalysts.
Exploration of Impurity Formation Pathways during Drug Synthesis and Storage
This compound could potentially be formed not only as a metabolite but also as an impurity during the synthesis of loratadine or as a degradation product during storage. The identification and control of such impurities are mandated by regulatory authorities. scribd.com
Studies on the impurity profile of loratadine have identified several process-related impurities and degradation products. nih.govnih.gov The formation of Loratadine Impurity I, for instance, can occur through dehalogenation during hydrogenation steps in the synthesis. smolecule.com Oxidation of the parent drug is another potential degradation pathway.
Future research should focus on:
Forced Degradation Studies: Subjecting loratadine to stress conditions (e.g., heat, light, humidity, and oxidative stress) to intentionally generate degradation products. Advanced analytical techniques can then be used to identify if this compound is formed under these conditions.
Reaction Pathway Analysis: Investigating the specific steps in the loratadine synthesis process where oxidation could occur. drpress.org This involves analyzing intermediates and by-products to understand the mechanism of impurity formation.
Development of Stability-Indicating Methods: Creating and validating analytical methods, such as the reported gradient ion-pair RP-HPLC method, that can separate the active pharmaceutical ingredient (API) from all potential impurities and degradation products, including oxidative species like the epoxide N-oxide. researchgate.net
Integration with High-Throughput Analytical Screening Technologies for Compound Characterization and Stability
To accelerate drug development, there is a growing need for high-throughput screening (HTS) technologies. Integrating the analysis of compounds like this compound into HTS workflows is a key future direction.
Conventional HPLC-based methods are often too slow for the rapid screening of large compound libraries. mdpi.com New technologies are emerging to address this bottleneck:
Acoustic Ejection Mass Spectrometry (AEMS): Systems like the Echo MS can analyze samples in as little as one to two seconds per sample, representing a dramatic increase in throughput compared to traditional LC-MS. sciex.com Such a system could be used to rapidly screen for the presence of this compound in hundreds of samples from metabolism or stability studies.
Laser-Assisted Rapid Evaporative Ionization Mass Spectrometry (LA-REIMS): This technique allows for the direct analysis of samples from microtiter plates with minimal preparation, offering a greener alternative to LC-based methods due to significantly lower solvent consumption. mdpi.com It has been successfully applied to high-throughput drug stability assessments. mdpi.com
Automated Sample Preparation: Coupling HTS analysis with robotic systems for automated sample preparation (e.g., liquid handling for extractions and dilutions) can create a fully streamlined workflow for compound characterization and stability testing.
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation | Role/Context |
|---|---|---|
| Loratadine | - | Parent drug, second-generation antihistamine nih.gov |
| This compound | - | Subject of the article, deuterated potential metabolite/impurity pharmaffiliates.comnih.gov |
| Descarboethoxyloratadine / Desloratadine (B1670295) | DCL / DL | Major active metabolite of loratadine nih.govresearchgate.net |
| Loratadine Impurity I | - | A known process-related impurity of loratadine smolecule.com |
| Loratadine N-Oxide | - | An oxidized derivative of loratadine nih.gov |
| Loratadine Epoxide | - | An oxidized derivative of loratadine nih.gov |
Q & A
Q. What validated analytical methods are recommended for quantifying Loratadine-d4 Epoxide N-Oxide in complex matrices?
Liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) with online solid-phase extraction (SPE) is a robust method for quantifying N-oxides in complex matrices like plant extracts. Key steps include:
- Sample Preparation : Minimize manual clean-up by using on-line SPE to reduce matrix interference .
- Calibration : Establish linear weighted regression (r² > 0.99) with signal-to-noise ratios >10 for lower limits of quantification (LLOQ) (e.g., 10–300 µg/kg in tea matrices) .
- Validation : Include precision, accuracy, and recovery studies using deuterated internal standards to account for matrix effects.
Q. How can researchers ensure accurate impurity profiling of this compound?
Impurity identification requires:
- Chromatographic Separation : Use reverse-phase HPLC with high-resolution MS to resolve structurally similar impurities (e.g., positional isomers or oxidation byproducts) .
- Reference Standards : Compare retention times and fragmentation patterns against certified impurities like Loratadine N-Oxide (CAS 165739-62-8) .
- Quantification : Report impurities as relative percentages using area normalization under validated method conditions.
Q. What synthetic strategies are effective for generating stable N-oxide derivatives like this compound?
Catalytic hydrogenation of epoxide rings in N-oxide precursors (e.g., using hydrogen peroxide in methanol-water) can improve reaction efficiency. Key considerations:
- Stability : Monitor pH and temperature to prevent degradation during synthesis .
- Deuteration : Use deuterated solvents or reagents to ensure isotopic purity in the final product .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) fingerprinting resolve contradictions in mutagenicity predictions for aromatic N-oxides?
SAR fingerprint analysis involves:
- Substructure Identification : Generate hierarchical substructures (e.g., quindioxin or benzooxadiazole 1-oxide) to assess mutagenicity alerts .
- Data Integration : Cross-reference public (e.g., PubChem) and proprietary databases to identify trends. For example, while most aromatic N-oxides are non-mutagenic, specific subclasses show elevated risks .
- Model Refinement : Incorporate SAR findings into expert-rule-based models (e.g., Leadscope) to downgrade general class alerts while retaining subclass-specific warnings .
Q. What experimental approaches address conflicting data on cellular uptake mechanisms of N-oxides?
Conflicting transport data (e.g., OCT1-independent uptake of sorafenib N-oxide) can be resolved by:
- Knockout Models : Use OCT1-deficient cell lines (HEK293) or mice to isolate transporter contributions .
- Competitive Inhibition Assays : Test uptake in the presence of OCT1 substrates (e.g., metformin) to identify alternative transporters .
- Multi-Omics Profiling : Perform transcriptomic or proteomic analyses to uncover novel transporters in cells lacking known uptake mechanisms .
Q. How should researchers standardize data reporting for this compound to ensure FAIR compliance?
Adopt the following practices:
- Metadata Annotation : Include experimental parameters (e.g., HPLC gradients, MS ionization modes) and raw data in open formats (e.g., mzML for MS) .
- Electronic Lab Notebooks (ELNs) : Document synthesis and analysis workflows digitally to streamline data sharing .
- Repository Submission : Use chemistry-specific repositories (e.g., Chemotion) that accept spectral data (NMR, MS) and synthetic protocols .
Q. What statistical methods are optimal for analyzing dose-response relationships in N-oxide toxicity studies?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.
- Uncertainty Quantification : Report confidence intervals for parameters derived from bootstrap or Monte Carlo simulations .
- Comparative Analysis : Use ANOVA or mixed-effects models to assess inter-study variability in mutagenicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
